1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated benzothiazole ring, a pyridinylmethyl group, and an azetidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole ring. This can be achieved through the cyclization of 2-fluoroaniline with carbon disulfide and a suitable oxidizing agent.
Introduction of the Pyridinylmethyl Group: The next step involves the attachment of the pyridin-2-ylmethyl group to the benzothiazole ring. This can be done through a nucleophilic substitution reaction using a pyridinylmethyl halide.
Formation of the Azetidine Ring: The azetidine ring is then formed by reacting the intermediate with an appropriate azetidine precursor under basic conditions.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction using a suitable carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(6-bromobenzo[d]thiazol-2-yl)hydrazine: This compound features a bromine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine: The presence of a chlorine atom in this compound also results in distinct chemical behavior compared to the fluorinated analog.
1-(6-methylbenzo[d]thiazol-2-yl)hydrazine: The methyl group in this compound affects its steric and electronic properties, making it unique compared to the fluorinated compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-12-4-5-14-15(7-12)24-17(21-14)22-9-11(10-22)16(23)20-8-13-3-1-2-6-19-13/h1-7,11H,8-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUOJUSUGLUNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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